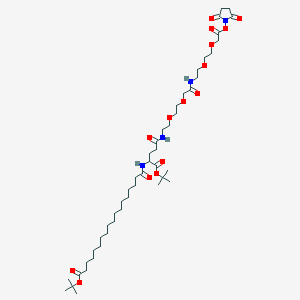
Octa(OtBu)-Glu(AEEA-AEEA-OSu)-OtBu
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Octa(OtBu)-Glu(AEEA-AEEA-OSu)-OtBu” is a complex organic compound that likely features a combination of tert-butyl groups, glutamic acid derivatives, and possibly a linker or spacer involving aminoethoxyethanol (AEEA) and N-hydroxysuccinimide (OSu). This compound may be used in various scientific research applications, particularly in the fields of bioconjugation, drug delivery, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “Octa(OtBu)-Glu(AEEA-AEEA-OSu)-OtBu” would involve multiple steps, including:
- Protection and deprotection of functional groups.
- Coupling reactions to link the glutamic acid derivatives with the AEEA spacer.
- Activation of the carboxyl groups using N-hydroxysuccinimide to form the OSu ester.
Typical reaction conditions might include:
- Use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
- Solvents like dimethylformamide (DMF) or dichloromethane (DCM).
- Temperature control to optimize reaction yields.
Industrial Production Methods
Industrial production would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve:
- Continuous flow reactors for efficient coupling reactions.
- Advanced purification techniques like high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
“Octa(OtBu)-Glu(AEEA-AEEA-OSu)-OtBu” may undergo various chemical reactions, including:
Substitution Reactions: The OSu ester can react with amines to form amide bonds.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions.
Deprotection: The tert-butyl groups can be removed under acidic conditions to reveal the functional groups.
Common Reagents and Conditions
Substitution: Amines, in the presence of a base like triethylamine (TEA).
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Major Products
- Amide derivatives from substitution reactions.
- Carboxylic acids from hydrolysis.
- Free functional groups from deprotection.
Wissenschaftliche Forschungsanwendungen
“Octa(OtBu)-Glu(AEEA-AEEA-OSu)-OtBu” could have several applications:
Bioconjugation: Linking biomolecules for targeted drug delivery.
Drug Delivery: Formulating prodrugs or drug carriers.
Materials Science: Creating functionalized surfaces or polymers.
Wirkmechanismus
The compound’s mechanism of action would depend on its specific application:
Bioconjugation: The OSu ester reacts with amines on proteins or peptides, forming stable amide bonds.
Drug Delivery: The compound may release active drugs upon hydrolysis or enzymatic cleavage.
Materials Science: Functional groups can interact with substrates to modify surface properties.
Vergleich Mit ähnlichen Verbindungen
Similar compounds might include:
N-hydroxysuccinimide esters: Used for bioconjugation.
Tert-butyl-protected amino acids: Used in peptide synthesis.
Polyethylene glycol (PEG) derivatives: Used in drug delivery.
Uniqueness
“Octa(OtBu)-Glu(AEEA-AEEA-OSu)-OtBu” is unique due to its specific combination of functional groups and spacers, which may offer advantages in terms of stability, reactivity, and versatility in various applications.
Eigenschaften
IUPAC Name |
tert-butyl 18-[[5-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethoxy]ethoxy]ethylamino]-2-oxoethoxy]ethoxy]ethylamino]-1-[(2-methylpropan-2-yl)oxy]-1,5-dioxopentan-2-yl]amino]-18-oxooctadecanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H82N4O15/c1-46(2,3)64-43(57)22-20-18-16-14-12-10-8-7-9-11-13-15-17-19-21-39(53)50-37(45(59)65-47(4,5)6)23-24-38(52)48-27-29-60-31-33-62-35-40(54)49-28-30-61-32-34-63-36-44(58)66-51-41(55)25-26-42(51)56/h37H,7-36H2,1-6H3,(H,48,52)(H,49,54)(H,50,53) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJILBKLUVJVKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)ON1C(=O)CCC1=O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H82N4O15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
943.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














